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Compound of Interest

Compound Name: 2,5-Diiodopyrazine

Cat. No.: B123192 Get Quote

For researchers, scientists, and drug development professionals working with novel

heterocyclic compounds, the precise and accurate characterization of these molecules is

paramount. This guide provides a comparative analysis of high-resolution mass spectrometry

(HRMS) for the characterization of 2,5-diiodopyrazine derivatives, alongside alternative

analytical techniques. The information presented is supported by experimental data found in

the literature and established analytical principles.

High-Resolution Mass Spectrometry (HRMS)
HRMS has emerged as a powerful tool for the unambiguous identification and structural

elucidation of organic molecules. Its high resolving power and mass accuracy enable the

determination of elemental compositions, providing a high degree of confidence in compound

identification.

Performance Characteristics of HRMS for 2,5-
Diiodopyrazine Derivatives
HRMS, particularly when coupled with liquid chromatography (LC-HRMS), offers exceptional

performance for the analysis of 2,5-diiodopyrazine derivatives. The technique provides not

only the accurate mass of the molecular ion but also valuable information from its

fragmentation pattern, aiding in structural confirmation.
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Table 1: Comparison of Analytical Techniques for 2,5-Diiodopyrazine Derivatives
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Parameter

High-
Resolution
Mass
Spectrometry
(HRMS)

Gas
Chromatograp
hy-Mass
Spectrometry
(GC-MS)

Nuclear
Magnetic
Resonance
(NMR)
Spectroscopy

UV-Vis
Spectroscopy

Principle

Measures mass-

to-charge ratio

with high

accuracy and

resolution.

Separates

volatile

compounds

based on boiling

point and

fragments them

for mass

analysis.

Measures the

magnetic

properties of

atomic nuclei to

elucidate

molecular

structure.

Measures the

absorption of

ultraviolet and

visible light by

the molecule.

Information

Provided

Elemental

composition,

molecular

weight,

fragmentation

pattern.

Retention time,

fragmentation

pattern,

molecular

weight.

Detailed

structural

information,

including

connectivity and

stereochemistry.

Information

about conjugated

systems and

chromophores.

Mass Accuracy < 5 ppm
Nominal mass

accuracy
Not applicable Not applicable

Resolution > 10,000 Unit resolution Not applicable Not applicable

Sensitivity
High (pg to fg

range)

High (pg to ng

range)

Moderate (µg to

mg range)

Low (µg to mg

range)

Sample

Requirement
Small (µL) Small (µL) Larger (mg)

Moderate (µL to

mL)

Key Advantage

Unambiguous

identification

through accurate

mass.

Excellent for

volatile and

thermally stable

compounds.

Provides

complete

structural

elucidation.

Simple, non-

destructive, and

quantitative.

Limitation Potential for in-

source decay of

Requires

derivatization for

Lower sensitivity,

longer

acquisition times.

Limited structural

information.
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labile

compounds.

non-volatile

compounds.

Alternative Analytical Techniques
While HRMS provides unparalleled accuracy in mass determination, a comprehensive

characterization of 2,5-diiodopyrazine derivatives often involves complementary analytical

techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For 2,5-
diiodopyrazine derivatives, which are expected to have a degree of volatility, GC-MS can

provide valuable information on their purity and identity based on retention time and

fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the

substitution pattern and overall structure of 2,5-diiodopyrazine derivatives.

UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds containing chromophores and conjugated systems,

such as pyrazine rings. The position of the maximum absorbance (λmax) can offer insights into

the extent of conjugation.

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are

representative experimental protocols for the analysis of 2,5-diiodopyrazine derivatives using

the discussed techniques.

LC-HRMS Protocol
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Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a

UHPLC system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B).

Flow Rate: 0.3 mL/min.

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Mass Analyzer Settings: Full scan mode with a resolution of 70,000 and a mass range of m/z

100-500. Data-dependent MS/MS for fragmentation analysis.

GC-MS Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold

for 5 min.

Ion Source Temperature: 230 °C.

Mass Range: m/z 40-400.

NMR Spectroscopy Protocol
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Sample Concentration: 5-10 mg of the compound dissolved in 0.6 mL of solvent.

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural

assignment.

UV-Vis Spectroscopy Protocol
Instrumentation: A double-beam UV-Vis spectrophotometer.

Solvent: Ethanol or acetonitrile.

Sample Concentration: 10-100 µM.

Wavelength Range: 200-400 nm.

Blank: The solvent used for sample preparation.

Data Presentation
The following tables summarize the expected and reported data for the analysis of 2,5-
diiodopyrazine.

Table 2: High-Resolution Mass Spectrometry Data for 2,5-Diiodopyrazine

Parameter Value Reference

Molecular Formula C₄H₂I₂N₂ [1]

Calculated Monoisotopic Mass 331.8307 u [1]

Observed Mass (HRMS) 331.8297 u [1]

Mass Accuracy -3.0 ppm Calculated

Predicted Fragmentation Ions

(m/z)

205 ([M-I]⁺), 126 ([I]⁺), 78

([C₄H₂N₂]⁺)
Predicted

Table 3: NMR Spectroscopic Data for 2,5-Diiodopyrazine
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Nucleus
Chemical Shift
(ppm)

Multiplicity Reference

¹H NMR (in CDCl₃) 8.63 s [1]

¹³C NMR (in CDCl₃) 116.6, 154.1 - [1]

Table 4: Predicted UV-Vis Spectroscopic Data for 2,5-Diiodopyrazine

Parameter Predicted Value

λmax ~270-290 nm

Molar Absorptivity (ε) 1,000-10,000 L·mol⁻¹·cm⁻¹

Visualizing the Analytical Workflow
A typical workflow for the comprehensive analysis of a 2,5-diiodopyrazine derivative is

illustrated below. This process ensures the unambiguous identification and structural

confirmation of the target compound.

Caption: Workflow for the analysis of 2,5-diiodopyrazine derivatives.

Conclusion
High-resolution mass spectrometry is an indispensable technique for the analysis of 2,5-
diiodopyrazine derivatives, providing highly accurate mass measurements that lead to

unambiguous elemental composition determination. However, for a comprehensive

characterization, a multi-technique approach is recommended. The integration of HRMS with

other methods such as GC-MS, NMR, and UV-Vis spectroscopy allows for a complete and

confident structural elucidation and purity assessment, which is critical in research and drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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